molecular formula C34H62O3Si2 B14062830 1,3-bis-TBDMS-5,6-trans-noralcohol

1,3-bis-TBDMS-5,6-trans-noralcohol

Cat. No.: B14062830
M. Wt: 575.0 g/mol
InChI Key: YQJUTJBYKGZZNC-PVLXBADVSA-N
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Description

1,3-bis-TBDMS-5,6-trans-noralcohol is a chemical compound with the molecular formula C34H62O3Si2 and a molecular weight of 575.03 g/mol. It is an intermediate in the synthesis of ZK 159222, a vitamin D receptor antagonist. The compound is characterized by its white solid appearance and solubility in dichloromethane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis-TBDMS-5,6-trans-noralcohol involves multiple steps, including the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The reaction conditions typically involve the use of dichloromethane as a solvent and the presence of a base such as imidazole to facilitate the silylation reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

1,3-bis-TBDMS-5,6-trans-noralcohol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The TBDMS groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove TBDMS groups.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

1,3-bis-TBDMS-5,6-trans-noralcohol is primarily used as an intermediate in the synthesis of ZK 159222, a vitamin D receptor antagonist. This compound has applications in:

    Chemistry: Used in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects as a vitamin D receptor antagonist.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1,3-bis-TBDMS-5,6-trans-noralcohol involves its role as an intermediate in the synthesis of ZK 159222. ZK 159222 acts as a vitamin D receptor antagonist by binding to the receptor and inhibiting its activity. This interaction disrupts the normal signaling pathways mediated by the vitamin D receptor, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis-TBDMS-5,6-trans-noralcohol: Intermediate in the synthesis of ZK 159222.

    1,3-bis-TBDMS-5,6-cis-noralcohol: Similar structure but different stereochemistry.

    1,3-bis-TBDMS-5,6-trans-noracid: Similar structure but with carboxylic acid groups instead of hydroxyl groups.

Uniqueness

This compound is unique due to its specific stereochemistry and its role as an intermediate in the synthesis of a vitamin D receptor antagonist. Its unique structure allows it to interact with specific biological targets, making it valuable in scientific research and pharmaceutical development.

Properties

Molecular Formula

C34H62O3Si2

Molecular Weight

575.0 g/mol

IUPAC Name

2-[(7aR)-7-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,4,5,6-hexahydro-1H-inden-1-yl]propan-1-ol

InChI

InChI=1S/C34H62O3Si2/c1-24(23-35)30-20-19-28-16-14-15-27(34(28,30)9)18-17-26-21-29(36-38(10,11)32(3,4)5)22-31(25(26)2)37-39(12,13)33(6,7)8/h17-18,24,28-31,35H,2,14-16,19-23H2,1,3-13H3/t24?,28?,29?,30?,31?,34-/m1/s1

InChI Key

YQJUTJBYKGZZNC-PVLXBADVSA-N

Isomeric SMILES

CC(CO)C1CCC2[C@]1(C(=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CCC2)C

Canonical SMILES

CC(CO)C1CCC2C1(C(=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CCC2)C

Origin of Product

United States

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